molecular formula C8H12N2O3 B060345 ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate CAS No. 170952-79-1

ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate

Cat. No. B060345
M. Wt: 184.19 g/mol
InChI Key: OMOSGPZSZJCWHI-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate, also known as E-64, is a potent inhibitor of cysteine proteases. It was first synthesized in 1976 and has since been used extensively in scientific research.

Scientific Research Applications

Ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate is widely used in scientific research as an inhibitor of cysteine proteases. Cysteine proteases are enzymes that play a role in a variety of biological processes, including apoptosis, antigen processing, and protein degradation. Inhibition of these enzymes can provide insights into their function and potential therapeutic targets.

Mechanism Of Action

Ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate irreversibly inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This prevents the enzyme from functioning and leads to the accumulation of its substrate. ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate is highly selective for cysteine proteases and does not inhibit other classes of proteases.

Biochemical And Physiological Effects

Ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, H, K, L, and S. Inhibition of these enzymes has been implicated in a variety of biological processes, including inflammation, cancer, and neurodegenerative diseases. ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate has also been shown to have anti-inflammatory effects in animal models of arthritis.

Advantages And Limitations For Lab Experiments

Ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate is a potent and selective inhibitor of cysteine proteases, making it a valuable tool for studying their function. However, its irreversible inhibition can make it difficult to study the effects of transient inhibition. Additionally, ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate may have off-target effects on other enzymes that contain a cysteine residue in their active site.

Future Directions

There are many potential future directions for research on ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate. One area of interest is the development of more selective inhibitors of specific cysteine proteases. Another area is the investigation of the role of cysteine proteases in various disease processes. Additionally, the use of ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate as a potential therapeutic agent for diseases such as cancer and neurodegenerative diseases warrants further investigation.
In conclusion, ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate is a valuable tool for studying cysteine proteases and their role in various biological processes. Its potency and selectivity make it a useful inhibitor, but its irreversible inhibition and potential off-target effects must be considered. Future research on ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate and its derivatives has the potential to provide insights into the function of cysteine proteases and their role in disease processes.

Synthesis Methods

Ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate is synthesized from L-trans-3-carboxyoxiran-2-carbonyl-L-leucine and ethylamine. The two compounds are combined in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate. The reaction is carried out in a solvent, such as dichloromethane, and the product is purified by column chromatography.

properties

CAS RN

170952-79-1

Product Name

ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl (2Z)-2-(3-oxopiperazin-2-ylidene)acetate

InChI

InChI=1S/C8H12N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h5,9H,2-4H2,1H3,(H,10,12)/b6-5-

InChI Key

OMOSGPZSZJCWHI-WAYWQWQTSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/C(=O)NCCN1

SMILES

CCOC(=O)C=C1C(=O)NCCN1

Canonical SMILES

CCOC(=O)C=C1C(=O)NCCN1

Origin of Product

United States

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